Methyl alpha-mercaptofuran-2-butyrate
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Overview
Description
Methyl alpha-mercaptofuran-2-butyrate is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.255 g/mol . It is known for its unique structure, which includes a furan ring and a mercapto group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl alpha-mercaptofuran-2-butyrate typically involves the esterification of alpha-mercaptofuran-2-butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl alpha-mercaptofuran-2-butyrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Methyl alpha-mercaptofuran-2-butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl alpha-mercaptofuran-2-butyrate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activities and signaling pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activities .
Comparison with Similar Compounds
- Methyl alpha-mercaptofuran-2-acetate
- Methyl alpha-mercaptofuran-2-propionate
- Methyl alpha-mercaptofuran-2-valerate
Comparison: Methyl alpha-mercaptofuran-2-butyrate is unique due to its specific chain length and functional groups, which confer distinct reactivity and biological properties. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
CAS No. |
94042-80-5 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)-2-sulfanylbutanoate |
InChI |
InChI=1S/C9H12O3S/c1-11-9(10)8(13)5-4-7-3-2-6-12-7/h2-3,6,8,13H,4-5H2,1H3 |
InChI Key |
RDYFRAQZXXSAPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CC=CO1)S |
Origin of Product |
United States |
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